3,3-Diethyloxetane-2-carbonyl chloride
Description
Properties
CAS No. |
127565-53-1 |
|---|---|
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
3,3-diethyloxetane-2-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3 |
InChI Key |
GVAAWHJQMBVKRX-UHFFFAOYSA-N |
SMILES |
CCC1(COC1C(=O)Cl)CC |
Canonical SMILES |
CCC1(COC1C(=O)Cl)CC |
Synonyms |
2-Oxetanecarbonyl chloride, 3,3-diethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of 3,3-diethyloxetane-2-carbonyl chloride with analogs:
Research and Industrial Relevance
- Pharmaceuticals : Oxetane derivatives are increasingly used to replace metabolically labile groups (e.g., tert-butyl) in drug candidates. The diethyl substitution in this compound could further modulate lipophilicity and binding affinity .
- Agrochemicals : Isoxazole and thiophene carbonyl chlorides are intermediates in herbicides and insecticides. The oxetane variant may offer improved environmental persistence or selectivity .
Preparation Methods
Carboxylic Acid Precursor Activation
The synthesis of 3,3-diethyloxetane-2-carbonyl chloride universally begins with its carboxylic acid precursor, 3,3-diethyloxetane-2-carboxylic acid. Activation of the carboxylic acid group via chlorinating agents such as phosgene (COCl₂), thionyl chloride (SOCl₂), or oxalyl chloride (C₂O₂Cl₂) is the most direct route. Phosgene-based methods dominate industrial-scale production due to their cost-effectiveness and high atom economy, though safety protocols for phosgene handling are stringent.
Catalytic Adduct Systems for Phosgene Reactions
A breakthrough in carbonyl chloride synthesis involves the use of stationary-phase catalytic adducts composed of phosgene and N,N-disubstituted formamides, as detailed in US5245063A. For 3,3-diethyloxetane-2-carboxylic acid, this method entails:
-
Catalyst Preparation : Diethylformamide (DEF) reacts with phosgene to form a stable adduct, which is packed into a tubular reactor.
-
Continuous Flow Conditions : The carboxylic acid and phosgene are introduced equimolarly (1:1 molar ratio) at 60–80°C under atmospheric pressure, ensuring laminar flow through the catalyst bed.
-
Reaction Monitoring : Conductivity probes (11–14 mS/cm) and iodine color numbers (<30) validate reaction progress and product purity.
This approach achieves yields exceeding 97% with minimal phosgene residue in off-gases (<1.0%), addressing environmental and safety concerns.
Comparative Analysis of Chlorinating Agents
Phosgene vs. Thionyl Chloride: Yield and Byproduct Profiles
| Chlorinating Agent | Temperature (°C) | Solvent System | Yield (%) | Byproducts |
|---|---|---|---|---|
| Phosgene + DEF | 60–80 | Neat | 97.5 | HCl, CO₂ |
| Thionyl Chloride | Reflux (70–80) | DCM/THF | 85–90 | SO₂, HCl |
| Oxalyl Chloride | 25–40 | DMF | 75–80 | CO, CO₂ |
Phosgene-DEF systems outperform thionyl chloride in yield and byproduct management, though the latter remains viable for small-scale syntheses requiring milder conditions.
Reaction Optimization and Kinetic Considerations
Temperature and Pressure Effects
Elevating temperatures beyond 80°C risks oxetane ring degradation, as evidenced by increased iodine color numbers (indicative of unsaturated impurities). Optimal results occur at 60°C under atmospheric pressure, balancing reaction rate and ring stability. Subatmospheric pressures (0.1–0.5 bar) marginally improve phosgene utilization but complicate reactor design.
Solvent-Cosolvent Interactions
The EP0003683B1 patent highlights the role of dipolar aprotic cosolvents (e.g., dimethylacetamide) in stabilizing reactive intermediates during dehydrochlorination. For oxetane carbonyl chlorides, blending hexane with 10–20% dimethylacetamide enhances phase separation and reduces emulsification during workup.
Purification and Quality Control
Distillation vs. Phase Separation
Crude this compound typically undergoes fractional distillation (bp 90–95°C at 15 mmHg) to remove residual DEF or phosgene. However, the patent method’s high purity (iodine color number <30) often permits direct phase separation after cooling to 25°C, bypassing energy-intensive distillation.
Analytical Validation
-
Iodine Color Number : Measures unsaturated impurities; values <30 indicate pharmaceutical-grade purity.
-
Conductivity Testing : Ensures complete phosgene consumption (target: <14 mS/cm).
-
¹H/¹³C NMR : Confirms structural integrity, with characteristic shifts at δ 4.5–5.0 ppm (oxetane O–CH₂) and δ 170–175 ppm (carbonyl chloride) .
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